molecular formula C24H32N2O4 B14955999 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B14955999
M. Wt: 412.5 g/mol
InChI Key: SCXLHWYZRLQMFM-UHFFFAOYSA-N
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Description

2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE typically involves the esterification of chromen derivatives. One common method includes the activation of the carboxylic acid group with N,N’-carbonyldiimidazole, followed by the reaction with the appropriate amine . The reaction conditions often require mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]ACETAMIDE apart is its unique combination of the chromen and quinolizin moieties

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C24H32N2O4/c1-3-17-13-23(28)30-24-16(2)21(10-9-19(17)24)29-15-22(27)25-14-18-7-6-12-26-11-5-4-8-20(18)26/h9-10,13,18,20H,3-8,11-12,14-15H2,1-2H3,(H,25,27)

InChI Key

SCXLHWYZRLQMFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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